2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. TAK-659 belongs to a class of drugs known as protein kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in the growth and survival of cancer cells.
作用机制
2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the activity of a group of enzymes known as Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that regulate the growth and survival of cancer cells, and by blocking its activity, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can prevent the proliferation of cancer cells and induce their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has also been shown to have other biochemical and physiological effects. For example, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can modulate the activity of immune cells, such as B cells and T cells, and can enhance the immune response against cancer cells. 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can also reduce inflammation and oxidative stress, which are implicated in the development of various diseases.
实验室实验的优点和局限性
One of the major advantages of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for BTK, which reduces the risk of off-target effects and toxicity. 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is also orally available, which makes it convenient for administration in clinical settings. However, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has some limitations, such as its potential for drug-drug interactions and its limited solubility in aqueous solutions.
未来方向
There are several potential future directions for the research and development of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the identification of biomarkers that can predict the response to 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in different types of cancer. Another area of interest is the combination of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other cancer treatments, such as immunotherapy and targeted therapy. Finally, the optimization of the pharmacokinetic properties of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, such as its solubility and bioavailability, could improve its efficacy and safety in clinical settings.
In conclusion, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a promising small molecule inhibitor that has shown efficacy in preclinical models of cancer. Its specificity for BTK and its potential for combination with other cancer treatments make it a valuable candidate for further research and development.
合成方法
The synthesis of 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps, including the formation of a triazole ring, the introduction of a quinoline moiety, and the addition of a cyano group. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical models of cancer, including animal models and cell lines. In these studies, 2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to inhibit the growth and survival of cancer cells, and to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
属性
产品名称 |
2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
---|---|
分子式 |
C20H19ClN6O |
分子量 |
394.9 g/mol |
IUPAC 名称 |
2-amino-4-(3-chlorophenyl)-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-5-yl)-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H19ClN6O/c1-20(2)7-14-17(15(28)8-20)16(11-4-3-5-12(21)6-11)13(9-22)18(23)27(14)19-24-10-25-26-19/h3-6,10,16H,7-8,23H2,1-2H3,(H,24,25,26) |
InChI 键 |
ZNURJLKLWZRQKO-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(C(=C(N2C3=NC=NN3)N)C#N)C4=CC(=CC=C4)Cl)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。